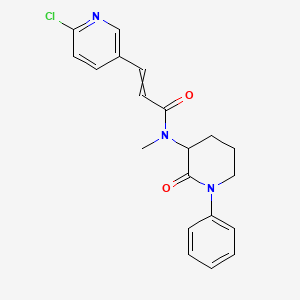

3-(6-chloropyridin-3-yl)-N-methyl-N-(2-oxo-1-phenylpiperidin-3-yl)prop-2-enamide

Descripción

The compound 3-(6-chloropyridin-3-yl)-N-methyl-N-(2-oxo-1-phenylpiperidin-3-yl)prop-2-enamide is a structurally complex molecule featuring:

- A 6-chloropyridin-3-yl moiety, a heterocyclic aromatic ring with chlorine substitution, commonly associated with bioactivity in agrochemicals and pharmaceuticals.

- A 2-oxo-1-phenylpiperidin-3-yl group, a bicyclic system combining a piperidone ring (with a ketone at position 2) and a phenyl substituent, which may influence solubility and target binding.

Propiedades

IUPAC Name |

3-(6-chloropyridin-3-yl)-N-methyl-N-(2-oxo-1-phenylpiperidin-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2/c1-23(19(25)12-10-15-9-11-18(21)22-14-15)17-8-5-13-24(20(17)26)16-6-3-2-4-7-16/h2-4,6-7,9-12,14,17H,5,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSWFDGLQMIFDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCN(C1=O)C2=CC=CC=C2)C(=O)C=CC3=CN=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloropyridin-3-yl)-N-methyl-N-(2-oxo-1-phenylpiperidin-3-yl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Chloropyridine Intermediate: Starting with a pyridine derivative, chlorination is carried out using reagents like thionyl chloride or phosphorus pentachloride.

Synthesis of the Phenylpiperidine Intermediate: This involves the reaction of phenylacetonitrile with a suitable amine, followed by cyclization to form the piperidine ring.

Coupling Reaction: The chloropyridine intermediate is then coupled with the phenylpiperidine intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final amide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-(6-chloropyridin-3-yl)-N-methyl-N-(2-oxo-1-phenylpiperidin-3-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Studies may focus on its interaction with biological targets, such as enzymes or receptors, to understand its therapeutic potential.

Medicine

In medicinal chemistry, 3-(6-chloropyridin-3-yl)-N-methyl-N-(2-oxo-1-phenylpiperidin-3-yl)prop-2-enamide could be explored for its potential as a drug candidate. Its efficacy, safety, and pharmacokinetic properties would be key areas of investigation.

Industry

In the industrial sector, this compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of 3-(6-chloropyridin-3-yl)-N-methyl-N-(2-oxo-1-phenylpiperidin-3-yl)prop-2-enamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Receptor Interaction: Modulating receptor function to elicit a biological response.

Pathway Modulation: Influencing cellular signaling pathways to achieve a therapeutic effect.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Key Features

The following compounds share structural or functional similarities with the target molecule (Table 1):

Physicochemical Properties

- Chloropyridine Derivatives: The target compound and analogues (e.g., ) exhibit moderate molecular weights (389–528 g/mol) and LogP values likely >2 due to aromatic and nonpolar groups, suggesting moderate membrane permeability.

- Polarity : The enamide linker and ketone/amide groups in the target compound and enhance polarity compared to purely aromatic analogues (e.g., ).

Actividad Biológica

The compound 3-(6-chloropyridin-3-yl)-N-methyl-N-(2-oxo-1-phenylpiperidin-3-yl)prop-2-enamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral and enzyme inhibitory properties. This article provides a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 316.81 g/mol. The presence of the chloropyridine moiety and the piperidine structure contributes to its biological activity.

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of viral proteases, specifically targeting SARS-CoV-2. In vitro assays demonstrated that derivatives similar to this compound exhibited significant inhibitory effects on the SARS-CoV-2 3CL protease, which is crucial for viral replication.

- Inhibition Assays :

- Compounds structurally related to 3-(6-chloropyridin-3-yl)-N-methyl-N-(2-oxo-1-phenylpiperidin-3-yl)prop-2-enamide showed IC50 values in the low nanomolar range against the SARS-CoV-2 3CL protease, indicating potent enzyme inhibition .

- For example, a related compound exhibited an IC50 value of 160 nM, showcasing the potential effectiveness of chloropyridinyl derivatives .

Enzyme Inhibition

The mechanism of action for enzyme inhibition involves binding to the active site of proteases, leading to a disruption in their catalytic activity.

- Mechanism of Inhibition :

Data Tables

| Activity Type | Compound | IC50 (nM) | EC50 (µM) | Notes |

|---|---|---|---|---|

| SARS-CoV-2 Protease | 3-(6-chloropyridin-3-yl)-N-methyl... | 160 | 2.8 | Potent inhibitor |

| Related Compound | Compound 4 | 250 | >100 | Significant antiviral activity |

| Control | Remdesivir | N/A | N/A | Standard antiviral for comparison |

Study on Antiviral Efficacy

A recent study investigated various chloropyridinyl derivatives for their antiviral properties against SARS-CoV-2. The findings indicated that while some compounds showed promising enzyme inhibition, their actual antiviral efficacy was influenced by cellular mechanisms such as efflux transporter activity .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the chloropyridine ring significantly impacted both enzyme inhibition and cytotoxicity profiles. For instance, introducing different substituents at specific positions on the pyridine ring altered the binding affinity and selectivity towards SARS-CoV-2 protease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.